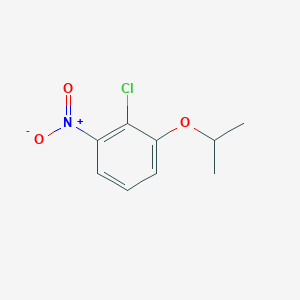
3-Triethylsilylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Triethylsilylpropan-1-amine is a chemical compound with the molecular formula C9H23NSi. It is an organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Triethylsilylpropan-1-amine can be synthesized through several methods. One common method involves the reaction of 3-chloropropylamine with triethylsilane in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Triethylsilylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Simpler amines and silanes.
Substitution: Compounds with different functional groups replacing the triethylsilyl group.
Scientific Research Applications
3-Triethylsilylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Triethylsilylpropan-1-amine involves its interaction with various molecular targets. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
3-Triethylsilylpropan-1-amine can be compared with other similar compounds, such as:
1-Propanamine, 3-(triethoxysilyl)-: This compound has similar applications but differs in the presence of ethoxy groups instead of ethyl groups.
1-Propanamine, 3-(trimethoxysilyl)-: This compound contains methoxy groups and has different reactivity and applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the triethylsilyl group enhances its stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
17887-09-1 |
|---|---|
Molecular Formula |
C9H23NSi |
Molecular Weight |
173.37 g/mol |
IUPAC Name |
3-triethylsilylpropan-1-amine |
InChI |
InChI=1S/C9H23NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3 |
InChI Key |
XJZNCUDTWKPVBJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN |
Canonical SMILES |
CC[Si](CC)(CC)CCCN |
| 17887-09-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


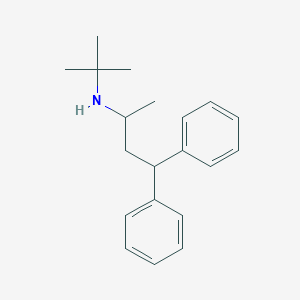
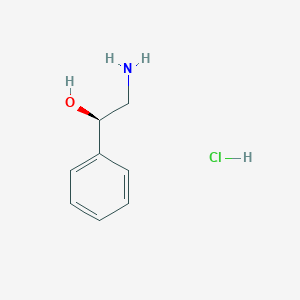
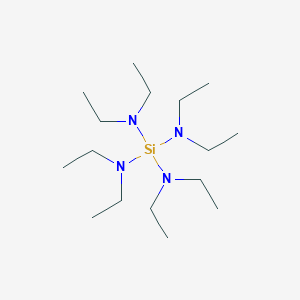
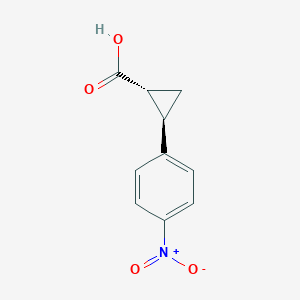
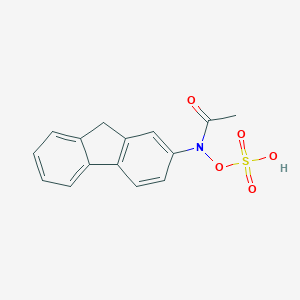
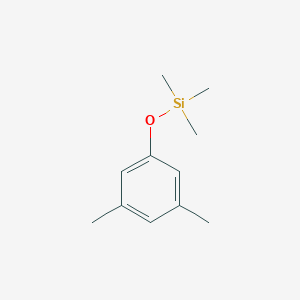
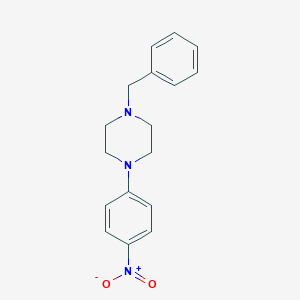

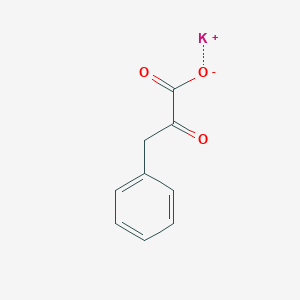

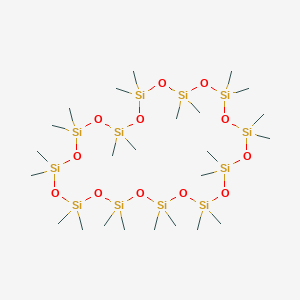

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
